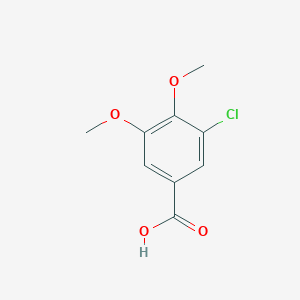

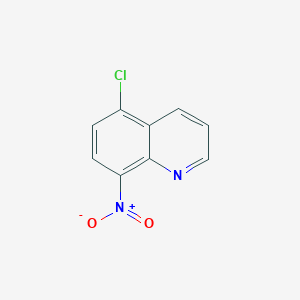

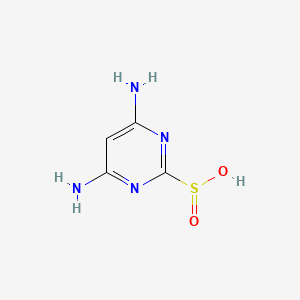

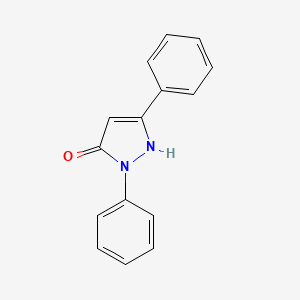

![molecular formula C17H16N2O6 B1361665 Methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate CAS No. 1033463-24-9](/img/structure/B1361665.png)

Methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate, or MA2NB, is an organic compound with a wide range of scientific applications. It is an acyl amide that has been used in the synthesis of a variety of compounds with diverse biological activities. This compound has been studied extensively due to its potential therapeutic and industrial applications.

科学的研究の応用

Bioreductive Prodrug Development

Methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate, as a derivative of 4-nitrobenzyl carbamates, is significant in developing bioreductive prodrugs. These compounds interact with the E. coli B nitroreductase to form hydroxylamines, which fragment to release toxic amine-based toxins, a key mechanism in targeted drug therapies. The rate of fragmentation is critical in these applications, and research has explored the impact of various substituents on this rate to enhance the efficacy of these prodrugs (Hay, Sykes, Denny, & O'Connor, 1999).

Hydroxyl Function Protection

In organic synthesis, the 4-nitrobenzyl group is employed to protect hydroxyl functions. It can be selectively removed in the presence of other benzyl-type protecting groups, a process which involves reduction followed by electrochemical oxidation. This method highlights the versatility of the 4-nitrobenzyl group in synthetic applications, indicating potential uses for related compounds (Kukase, Tanaka, Toriib, & Kusumoto, 1990).

Carbon Surface Grafting

The mediated oxidation of 4-nitrophenylacetate, a compound related to methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate, has been used for grafting carbon surfaces in electrochemical studies. This research demonstrates the compound's potential in creating carbon surface modifications, an area of interest in materials science and electrochemistry (Astudillo, Galano, & González, 2007).

Photolabile Linker Studies

The compound's photolabile properties are investigated in model studies for new o-nitrobenzyl photolabile linkers. These studies contribute to the development of linkers with controlled photochemical cleavage rates, essential for applications in photochemistry and the design of light-sensitive materials (Holmes, 1997).

特性

IUPAC Name |

methyl 4-acetamido-2-[(4-nitrophenyl)methoxy]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O6/c1-11(20)18-13-5-8-15(17(21)24-2)16(9-13)25-10-12-3-6-14(7-4-12)19(22)23/h3-9H,10H2,1-2H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUKWVVZWXRENP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)C(=O)OC)OCC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。